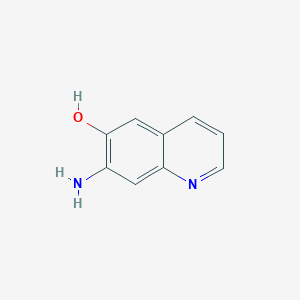
7-Aminoquinolin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Aminoquinolin-6-ol is a derivative of quinoline, a heterocyclic aromatic organic compound Quinolines are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminoquinolin-6-ol typically involves the functionalization of the quinoline ring. One common method is the reduction of 7-nitroquinolin-6-ol using reducing agents such as iron powder in acetic acid. Another approach involves the cyclization of appropriate precursors under specific conditions .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of 7-nitroquinolin-6-ol. This method is favored due to its efficiency and scalability. The reaction is typically carried out in the presence of a palladium or platinum catalyst under hydrogen gas .
Chemical Reactions Analysis
Types of Reactions: 7-Aminoquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: The nitro group in 7-nitroquinolin-6-ol can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as iron powder, tin chloride, or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: this compound from 7-nitroquinolin-6-ol.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
7-Aminoquinolin-6-ol has a broad spectrum of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a fluorescent probe in biological studies due to its photophysical properties.
Mechanism of Action
The mechanism of action of 7-Aminoquinolin-6-ol varies depending on its application:
Antimalarial Activity: It interferes with the heme detoxification pathway in Plasmodium parasites, leading to the accumulation of toxic heme and parasite death.
Antimicrobial Activity: It inhibits bacterial DNA gyrase and topoisomerase IV, leading to the fragmentation of bacterial DNA
Comparison with Similar Compounds
Quinoline: The parent compound with a wide range of biological activities.
8-Aminoquinoline: Known for its antimalarial properties.
6-Aminoquinoline: Similar in structure but with different functional properties
Uniqueness of 7-Aminoquinolin-6-ol: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a fluorescent probe and its potential in medicinal chemistry make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
7-aminoquinolin-6-ol |
InChI |
InChI=1S/C9H8N2O/c10-7-5-8-6(4-9(7)12)2-1-3-11-8/h1-5,12H,10H2 |
InChI Key |
GUASJPOLLYRBSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



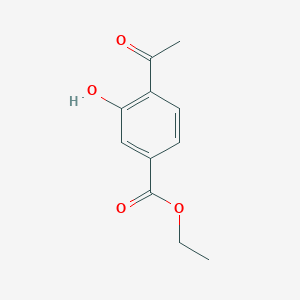
![2-[4-bromo-2-(trifluoromethyl)phenyl]-1H-imidazole-5-carbaldehyde](/img/structure/B15332118.png)
![Ethyl 3-[4-Fluoro-2-(trifluoromethyl)phenyl]-3-hydroxypropanoate](/img/structure/B15332124.png)
![4-[4-(3-Chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15332126.png)
![[Ru(bpy)2(4-([2,2'-bipyridin]-4-yl)butanoic acid)]Cl2](/img/structure/B15332133.png)

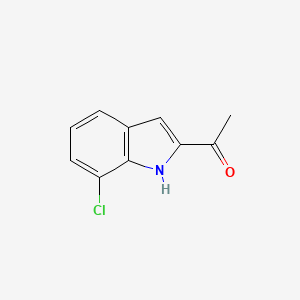
![2-[(4-Chloro-2-pyridyl)methyl]isoindoline-1,3-dione](/img/structure/B15332164.png)
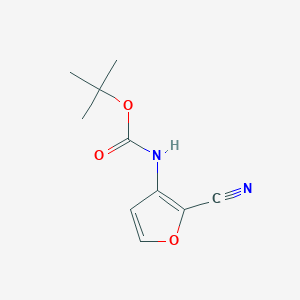
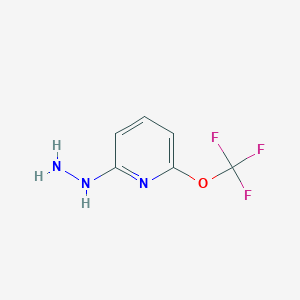

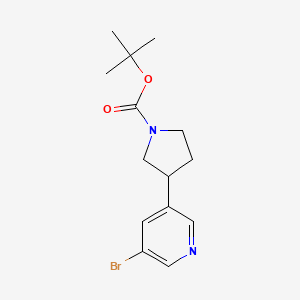
![1-[2-(Methoxymethoxy)ethyl]naphthalene](/img/structure/B15332194.png)
